6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid
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Overview
Description
6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid is a chemical compound with the molecular formula C7H3BrN2O7. It is characterized by the presence of bromine, hydroxyl, and dinitro functional groups attached to a benzoic acid core. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid typically involves the nitration of 3-hydroxybenzoic acid followed by bromination. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and bromine in the presence of a catalyst for bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other nucleophiles in the presence of a base.
Major Products
Oxidation: 6-Bromo-2,4-dinitrobenzaldehyde.
Reduction: 6-Bromo-3-hydroxy-2,4-diaminobenzoic acid.
Substitution: 6-Methoxy-3-hydroxy-2,4-dinitrobenzoic acid.
Scientific Research Applications
6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dihydroxybenzoic acid: Similar structure but with different positions of hydroxyl groups.
2,4-Dinitrobenzoic acid: Lacks the bromine and hydroxyl groups.
3-Hydroxy-2,4-dinitrobenzoic acid: Lacks the bromine atom.
Uniqueness
6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid is unique due to the combination of bromine, hydroxyl, and dinitro groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
6-bromo-3-hydroxy-2,4-dinitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O7/c8-2-1-3(9(14)15)6(11)5(10(16)17)4(2)7(12)13/h1,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNWMJFSVDYQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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